2-Styrylquinoline
CAS No.: 38101-69-8
Cat. No.: VC1772452
Molecular Formula: C17H13N
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38101-69-8 |
|---|---|
| Molecular Formula | C17H13N |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 2-[(E)-2-phenylethenyl]quinoline |
| Standard InChI | InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-13H/b12-10+ |
| Standard InChI Key | RLGKSXCGHMXELQ-ZRDIBKRKSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2 |
| SMILES | C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Introduction
Chemical Properties and Structure
2-Styrylquinoline (C₁₇H₁₃N) is characterized by a quinoline core with a styryl group attached at the 2-position. The compound possesses a fully aromatic, flat, and relatively lipophilic structure . Its key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-Styrylquinoline
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N |
| Molecular Weight | 231.29 g/mol |
| Melting Point | 99-100 °C |
| Boiling Point | 387.0±17.0 °C (Predicted) |
| Density | 1.156±0.06 g/cm³ (Predicted) |
| pKa | 5.82±0.48 (Predicted) |
| IUPAC Name | 2-[(E)-2-phenylethenyl]quinoline |
The molecule typically exists in the trans (E) configuration with respect to the styryl double bond, which contributes to its planar structure and specific biological interactions .
Historical Context and Development
A renaissance in styrylquinoline research occurred with the discovery of antiretroviral activity in several derivatives, particularly as HIV integrase inhibitors. This finding sparked renewed interest in examining the broader spectrum of their biological activities, including their antifungal and anticancer properties .
Synthesis Methods
Knoevenagel Condensation
Knoevenagel condensation represents one of the common approaches for synthesizing 2-styrylquinoline derivatives. This method typically involves the condensation of appropriately substituted aromatic aldehydes with quinoline derivatives containing reactive methyl groups .
Microwave-Assisted Synthesis
Recent advances in synthetic methodologies have led to the development of microwave-assisted procedures for preparing 2-styrylquinoline derivatives. A series of eighteen 2-styryl-4-quinolinecarboxylic acids has been synthesized under microwave irradiation conditions, yielding products with good to excellent yields (60-90%) . This method offers advantages in terms of reduced reaction times and improved yields compared to conventional heating methods.
Green Synthesis Methods
Environmentally benign synthetic approaches have been developed for 2-styrylquinoline derivatives to address sustainability concerns. One notable green synthesis involves the use of deep eutectic solvents (DES) such as 1,3-dimethylurea/L-(+)-tartaric acid (DMU/LTA) . This methodology offers several advantages:
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Mild reaction conditions
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Simple experimental operations
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Absence of dangerous catalysts
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Elimination of unsafe volatile organic solvents
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Satisfactory to good yields
The reaction typically proceeds via direct olefination between diethyl 2-methylquinoline-3,4-dicarboxylate and various aromatic aldehydes .
Other Synthetic Approaches
Several other methods have been reported for the synthesis of 2-styrylquinoline derivatives:
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Friedländer reactions between chalcones [1-(2-aminophenyl)-3-arylprop-2-en-1-ones] and acetone have been employed to produce 2-methyl-4-styrylquinoline derivatives in high yields .
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Aqueous NH₃-mediated domino ring-opening and cyclization strategy using 3-hydroxyoxindoles as starting precursors. This method provides a straightforward and efficient protocol for synthesizing 2-styrylquinoline-4-carboxamides .
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Selective O-alkylation protocols using cesium ions to control regioselectivity in the functionalization of 2-styrylquinoline have been developed, including microwave-assisted variants that improve yields and reduce reaction times .
Biological Activities
Anticancer Properties
2-Styrylquinoline derivatives have demonstrated significant anticancer activity against multiple cancer cell lines. A study on a series of styrylquinolines based on four main quinoline scaffolds (including oxine, chloroxine, and quinolines substituted with hydroxyl or chlorine at the C4 position) evaluated their activity against wild-type colon cancer cells (HCT116) and those with p53 deletion .
Key findings regarding the anticancer activity include:
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Structure-activity relationship (SAR) analysis revealed the importance of electron-withdrawing substituents in the styryl part and chelating properties in the quinoline ring .
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The compounds induce cell cycle arrest and activate p53-independent apoptosis .
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The mechanism of action for the most promising compounds involves production of reactive oxygen species (ROS) and alteration of cellular redox balance .
A series of 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinoline derivatives was tested against human hepatocellular carcinoma (HepG2) and human colorectal carcinoma (HCT116) cell lines. The most potent compounds exhibited IC₅₀ values in the range of 7.7-14.2 µg/ml, comparable to reference drugs 5-fluorouracil and afatinib .
EGFR Kinase Inhibitory Activity
Several 2-styrylquinoline derivatives have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase. Compounds tested exhibited moderate inhibition towards EGFR with IC₅₀ values at micromolar levels (IC₅₀ range of 16.01-1.11 µM) compared with reference drugs sorafenib (IC₅₀ = 1.14 µM) and erlotinib (IC₅₀ = 0.1 µM) .
Table 2: Anticancer and EGFR Inhibitory Activity of Selected 2-Styrylquinoline Derivatives
| Compound | IC₅₀ Against HepG2 (µg/ml) | IC₅₀ Against HCT116 (µg/ml) | EGFR Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 3a | 7.7-14.2 | 7.7-14.2 | 1.11-16.01 |
| 3b | - | - | 1.11-16.01 |
| 4a | 7.7-14.2 | 7.7-14.2 | 1.11-16.01 |
| 4b | 7.7-14.2 | 7.7-14.2 | 1.11-16.01 |
| 8a | - | - | 1.11-16.01 |
| 5-Fluorouracil | 7.9 | 5.3 | - |
| Afatinib | 5.4 | 11.4 | - |
| Sorafenib | - | - | 1.14 |
| Erlotinib | - | - | 0.1 |
Anti-HIV Activity
The renaissance of styrylquinoline research was largely driven by the discovery of their potential as HIV integrase inhibitors. Several styrylquinoline derivatives have shown promising antiretroviral activity, positioning them as candidates for HIV treatment strategies .
Other Biological Activities
Beyond their anticancer and anti-HIV properties, 2-styrylquinoline derivatives have demonstrated:
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Antifungal activity
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Potential applications in Alzheimer's disease treatment
Mechanism of Action and Molecular Studies
Apoptosis Induction and Cell Cycle Effects
Research on 2-styrylquinoline derivatives has revealed their ability to induce cell cycle arrest and activate p53-independent apoptosis in cancer cells. This suggests their potential utility against cancers with p53 mutations or deletions, which represent a significant proportion of human malignancies .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between 2-styrylquinoline derivatives and their target proteins. For example, docking studies with EGFR kinase revealed specific interactions between compounds 3a and 4b and the EGFR kinase domain .
A QSAR (Quantitative Structure-Activity Relationship) study on 54 new 2-styrylquinoline derivatives as anticancer substances capable of inhibiting the p53 protein identified potential active sites of interaction. The amino acids HIS 176, SER A180, PRO A188, and ARG A178 were identified as the most active sites of the 2GEQ protein (p53) .
Computational Studies
DFT (Density Functional Theory) studies have been performed to determine the reactivity of 2-styrylquinoline derivatives using frontier molecular orbital analysis and analysis of the molecular electrostatic potential (MEP) . These computational investigations provide insights into the electronic properties that contribute to the biological activities of these compounds.
Molecular dynamics simulations have demonstrated the thermodynamic stability of select 2-styrylquinoline compounds during 40 and 100 ns intervals, with complexes showing high levels of structural stability .
Structure-Activity Relationships
Several studies have investigated the relationships between structural modifications and biological activities of 2-styrylquinoline derivatives:
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Electron-withdrawing substituents in the styryl part enhance anticancer activity .
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Chelating properties in the quinoline ring contribute to increased biological activity .
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The introduction of electron-donating groups in the styrylquinoline fragment leads to a bathochromic shift of the absorption spectrum, affecting photochemical properties .
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Substitutions at the 4 and 6 positions of the quinoline core can significantly influence activity against cancer cell lines and EGFR inhibition .
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The speed of polymerization for 2-styrylquinoline monomers is influenced by the substituent in the p-position of the aromatic ring of the styrylquinoline fragment .
Applications in Drug Discovery
The versatile biological properties of 2-styrylquinoline make it a valuable scaffold in medicinal chemistry. Its applications include:
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Development of anticancer agents, particularly those targeting EGFR-dependent malignancies .
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Creation of HIV integrase inhibitors for antiretroviral therapy .
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Exploration of compounds for Alzheimer's disease treatment .
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Development of agents against leishmaniasis, leveraging its antiparasitic properties .
Photochemical Properties and Material Science Applications
Beyond medicinal applications, 2-styrylquinoline derivatives exhibit interesting photochemical properties:
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Photoinduced trans-cis isomerization has been observed during UV irradiation of certain derivatives .
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Polymers with styrylquinoline fragments show preserved optical activity, suggesting potential applications as photosensitive materials .
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The introduction of electron-donating groups in the styrylquinoline fragment leads to a bathochromic shift of the absorption spectrum, allowing for tuning of optical properties .
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